

# Neurotoxic effects of quinolinic acid and its analogs.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2,3-Quinolinedicarboxylic acid*

Cat. No.: *B1215119*

[Get Quote](#)

An In-depth Technical Guide to the Neurotoxic Effects of Quinolinic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Quinolinic acid (QUIN) is a neuroactive metabolite produced from the degradation of the essential amino acid L-tryptophan via the kynurenine pathway.[\[1\]](#)[\[2\]](#) Under normal physiological conditions, QUIN is present in the brain and cerebrospinal fluid at nanomolar concentrations.[\[1\]](#)[\[3\]](#) However, during neuroinflammatory states, its production by activated microglia and infiltrating macrophages is significantly upregulated, leading to concentrations that can be neurotoxic.[\[4\]](#)[\[5\]](#)[\[6\]](#) QUIN is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation of this receptor is a primary driver of its excitotoxicity.[\[1\]](#)[\[7\]](#)[\[8\]](#) The accumulation of QUIN has been implicated in the pathogenesis of a wide range of neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), and HIV-associated neurocognitive disorders.[\[4\]](#)[\[9\]](#)[\[10\]](#)

This technical guide provides a comprehensive overview of the multifaceted neurotoxic mechanisms of quinolinic acid and its analogs, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

## Core Mechanisms of Quinolinic Acid Neurotoxicity

The neurotoxic profile of quinolinic acid is complex, extending beyond simple NMDA receptor agonism to include oxidative stress, mitochondrial dysfunction, inflammation, and cytoskeletal disruption. These mechanisms are often interconnected and act synergistically to induce neuronal damage and death.[\[1\]](#)[\[11\]](#)

## NMDA Receptor-Mediated Excitotoxicity

The most well-characterized mechanism of QUIN toxicity is its action as a specific agonist at the NMDA receptor, a subtype of ionotropic glutamate receptor.[\[1\]](#)[\[10\]](#)[\[12\]](#)

- Receptor Activation: QUIN binds to the glutamate binding site on the NMDA receptor, causing the receptor's ion channel to open.[\[8\]](#) This leads to a massive influx of calcium (Ca<sup>2+</sup>) into the neuron.[\[1\]](#)[\[4\]](#)
- Calcium Overload: The excessive intracellular Ca<sup>2+</sup> triggers a cascade of neurotoxic events, including the activation of proteases (calpains), phospholipases, and nitric oxide synthase (NOS), leading to the breakdown of cellular components and the generation of free radicals.[\[3\]](#)[\[4\]](#)
- Receptor Subtype Selectivity: QUIN demonstrates selectivity for NMDA receptors containing the NR2A and NR2B subunits, which are widely distributed in vulnerable brain regions like the hippocampus and striatum.[\[1\]](#)[\[13\]](#) It does not effectively activate receptors containing the NR2C subunit.[\[13\]](#)
- Neuronal Vulnerability: The differential sensitivity of neuronal populations to QUIN is partly explained by the density and subunit composition of NMDA receptors. For example, intrastriatal injections of QUIN lead to the death of cholinergic and GABAergic spiny neurons, while neurons containing somatostatin and neuropeptide Y are relatively spared.[\[1\]](#)

## Oxidative Stress

QUIN is a potent generator of reactive oxygen species (ROS), contributing significantly to neuronal damage through mechanisms that can be both dependent and independent of NMDA receptor activation.[\[1\]](#)[\[14\]](#)

- NMDA Receptor-Dependent ROS: The Ca<sup>2+</sup> influx through NMDA receptors activates neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO). NO can

then react with superoxide radicals to form the highly damaging peroxynitrite.[3][14]

- NMDA Receptor-Independent ROS: QUIN can chelate ferrous iron (Fe<sup>2+</sup>), forming a QUIN-Fe<sup>2+</sup> complex. This complex facilitates the generation of highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[1][4] This mechanism allows QUIN to induce lipid peroxidation and oxidative damage even in the absence of NMDA receptor stimulation.[1][15]

## Mitochondrial Dysfunction and Energetic Deficit

Mitochondria are primary targets of QUIN-induced toxicity, leading to a severe energy deficit within the neuron.[1][10]

- Impaired Respiration: Intrastriatal injection of QUIN has been shown to decrease cellular respiration and ATP levels.[1] This can be a secondary effect of excitotoxicity and oxidative stress.[1]
- Enzyme Inhibition: QUIN can directly inhibit key enzymes involved in energy metabolism. It has been found to inhibit succinate dehydrogenase (an enzyme in both the citric acid cycle and the electron transport chain) by approximately 35% and also inhibits creatine kinase, which is crucial for intracellular energy transfer.[1]

## Pro-inflammatory Activity

Beyond its direct neurotoxic effects, QUIN also acts as a pro-inflammatory molecule, amplifying the inflammatory environment in the brain.[5]

- Cytokine Induction: QUIN can stimulate human astrocytes to produce pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1).[1] While not directly neurotoxic, these inflammatory mediators can potentiate glutamate-mediated neurotoxicity and stimulate further free radical formation.[1]

## Other Toxic Mechanisms

- Inhibition of Glutamate Uptake: QUIN can inhibit the uptake of glutamate by astrocytes, leading to an accumulation of glutamate in the synaptic cleft. This potentiates its own excitotoxic effects and those of glutamate.[1][11][16]

- Cytoskeletal Disruption: QUIN has been shown to destabilize the neuronal cytoskeleton.[[2](#)][[4](#)]
- Tau Phosphorylation: In human neurons, QUIN can induce the hyperphosphorylation of tau protein at sites commonly observed in the neurofibrillary tangles of Alzheimer's disease, an effect that is mediated by NMDA receptor activation.[[17](#)][[18](#)]

## Signaling Pathways and Workflows

```
// Nodes TRP [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; KYN [label="L-Kynurenone", fillcolor="#F1F3F4", fontcolor="#202124"]; KYNA [label="Kynurenic Acid\n(Neuroprotective)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HK [label="3-Hydroxykynurenone\n(Neurotoxic)", fillcolor="#FBBC05", fontcolor="#202124"]; HAA [label="3-Hydroxyanthranilic Acid\n(Neurotoxic)", fillcolor="#FBBC05", fontcolor="#202124"]; QUIN [label="Quinolinic Acid\n(Neurotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD [label="NAD+", fillcolor="#4285F4", fontcolor="#FFFFFF"];
```

```
// Enzymes IDO_TDO [label="IDO / TDO", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; KAT [label="KATs", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; KMO [label="KMO", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; KYNU [label="Kynureninase", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; HAAO [label="3-HAAO", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; QPRT [label="QPRT", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
```

```
// Edges TRP -> IDO_TDO [arrowhead=none]; IDO_TDO -> KYN; KYN -> KAT [arrowhead=none]; KAT -> KYNA; KYN -> KMO [arrowhead=none]; KMO -> HK; HK -> KYNU [arrowhead=none]; KYNU -> HAA; HAA -> HAAO [arrowhead=none]; HAAO -> QUIN; QUIN -> QPRT [arrowhead=none]; QPRT -> NAD; } caption="The Kynurenone Pathway leading to Quinolinic Acid synthesis."
```

```
// Nodes QUIN [label="Quinolinic Acid (QUIN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDA [label="NMDA Receptor\n(NR2A/NR2B)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Massive Ca2+\nInflux", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nNOS [label="nNOS Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteases [label="Protease Activation\n(e.g., Calpains)", fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
Mito_Dys [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)\nProduction", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="ROS Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peroxynitrite [label="Peroxynitrite\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP_Depletion [label="ATP Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytoskeleton [label="Cytoskeletal\nDamage", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Death [label="Neuronal Cell Death\n(Apoptosis / Necrosis)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Fe [label="QUIN-Fe2+ Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges QUIN -> NMDA [label="Agonist"]; QUIN -> Fe [label="Forms Complex"]; Fe -> ROS [label="Fenton Reaction"]; NMDA -> Ca_Influx; Ca_Influx -> nNOS; Ca_Influx -> Proteases; Ca_Influx -> Mito_Dys; nNOS -> NO; NO -> Peroxynitrite; Mito_Dys -> ROS; Mito_Dys -> ATP_Depletion; Proteases -> Cytoskeleton; ROS -> Cell_Death; Peroxynitrite -> Cell_Death; ATP_Depletion -> Cell_Death; Cytoskeleton -> Cell_Death; } caption="Signaling cascade of Quinolinic Acid-induced neurotoxicity."
```

```
// Nodes start [label="In Vivo Excitotoxicity Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Animal Preparation\n(Rat, Stereotaxic Frame)", fillcolor="#F1F3F4", fontcolor="#202124"]; surgery [label="Stereotaxic Surgery\n(Burr hole over striatum)", fillcolor="#F1F3F4", fontcolor="#202124"]; injection [label="Microinjection\n- QUIN (e.g., 240 nmol)\n- Vehicle (Contralateral)", fillcolor="#FBBC05", fontcolor="#202124"]; postop [label="Post-Operative Care\n& Animal Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Endpoint Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mri [label="In Vivo MRI\n(Lesion volume)", fillcolor="#F1F3F4", fontcolor="#202124"]; histo [label="Histology/Immunohistochemistry\n(Neuronal loss, Glial activation)", fillcolor="#F1F3F4", fontcolor="#202124"]; biochem [label="Biochemical Assays\n(Enzyme activity, Neurotransmitter levels)", fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges start -> prep; prep -> surgery; surgery -> injection; injection -> postop; postop -> analysis; analysis -> mri; analysis -> histo; analysis -> biochem; } caption="Workflow for in vivo analysis of QUIN-induced neurotoxicity."
```

## Quantitative Data on Neurotoxicity

The following tables summarize quantitative findings from various studies on the neurotoxic effects of quinolinic acid and the protective effects of its analogs.

Table 1: In Vitro Neurotoxic Effects of Quinolinic Acid

| Cell Type              | QUIN Concentration | Duration | Observed Effect                                               | Reference |
|------------------------|--------------------|----------|---------------------------------------------------------------|-----------|
| Human Fetal Astrocytes | 500 nM             | 24 hours | 10% of astrocytes undergoing apoptosis (caspase-3 activation) | [16]      |
| Human Fetal Astrocytes | 1200 nM            | 24 hours | 14% of astrocytes undergoing apoptosis (caspase-3 activation) | [16]      |
| Human Neurons          | >150 nM            | -        | Cytotoxicity observed                                         | [19]      |
| Human Neurons          | 500 - 1200 nM      | 72 hours | Significant increase in total tau and tau phosphorylation     | [17][18]  |
| Rat Brain Microvessels | -                  | -        | Increased generation of lipid peroxidation products           | [15]      |

Table 2: Effects of Quinolinic Acid and Analogs on NMDA Receptors

| Compound            | Receptor Subunit Combination | Effect        | Potency/Efficacy                             | Reference    |
|---------------------|------------------------------|---------------|----------------------------------------------|--------------|
| Quinolinic Acid     | NR1 + NR2A                   | Agonist       | Weak agonist<br>(mM concentrations required) | [13]         |
| Quinolinic Acid     | NR1 + NR2B                   | Agonist       | Weak agonist<br>(mM concentrations required) | [13]         |
| Quinolinic Acid     | NR1 + NR2C                   | No Activation | -                                            | [13]         |
| Homoquinolinic Acid | NR1 + NR2A / NR2B            | Agonist       | Higher efficacy than NMDA                    | [13]         |
| Homoquinolinic Acid | NR1 + NR2C                   | Agonist       | Less efficient than NMDA                     | [13]         |
| Kynurenic Acid      | NMDA Receptors               | Antagonist    | Blocks QUIN-induced neurotoxicity            | [12][20][21] |

## Key Experimental Protocols

Detailed methodologies are crucial for the study of neurotoxins. Below are protocols for common *in vivo* and *in vitro* models used to investigate quinolinic acid neurotoxicity.

### Protocol 1: *In Vivo* Excitotoxic Lesion Model in Rats

This model is widely used to mimic the striatal degeneration seen in Huntington's disease and to screen for neuroprotective compounds.[22]

- **Animal Preparation:** Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized (e.g., with isoflurane or a ketamine/xylazine cocktail) and placed in a stereotaxic frame.

- **Surgical Procedure:** After exposing the skull and ensuring a level position, a small burr hole is drilled over the target brain region, typically the striatum or nucleus basalis magnocellularis (NBM).
- **Microinjection:** A microsyringe (e.g., a 10  $\mu$ l Hamilton syringe) is lowered to the precise stereotaxic coordinates. A solution of quinolinic acid (e.g., 240 nmol in 1  $\mu$ l of phosphate-buffered saline, pH 7.4) is infused slowly over several minutes. The contralateral hemisphere is often injected with the vehicle (saline) as a control.
- **Post-Surgical Care:** The syringe is left in place for a few minutes post-injection to prevent backflow, then slowly withdrawn. The incision is sutured, and the animal is monitored during recovery.
- **Endpoint Analysis:** After a set period (e.g., 1 to 7 days or longer), the animal is euthanized.
  - **Histological Analysis:** Brains are sectioned and stained (e.g., with Nissl stain or specific neuronal markers like NeuN) to assess the volume of the lesion and the extent of neuronal loss. Immunohistochemistry for markers like GFAP (astrocytes) or Iba1 (microglia) can be used to assess gliosis.[\[23\]](#)
  - **Biochemical Analysis:** The lesioned tissue can be dissected to measure the activity of neuronal marker enzymes, such as choline acetyltransferase (for cholinergic neurons) or glutamic acid decarboxylase (for GABAergic neurons).[\[21\]](#)[\[24\]](#)
  - **In Vivo Imaging:** Magnetic Resonance Imaging (MRI) can be used to quantitatively assess the striatal damage non-invasively.[\[24\]](#)

## Protocol 2: In Vitro Neurotoxicity Assay in Neuronal Cultures

This protocol allows for the direct assessment of QUIN's effects on neurons and the screening of protective agents.

- **Cell Culture:** Primary human or rodent fetal neurons are cultured on plates pre-coated with a substrate like poly-L-lysine. Alternatively, neuronal cell lines such as SH-SY5Y can be used.[\[17\]](#)[\[25\]](#)[\[26\]](#)

- Treatment: The culture medium is replaced with a medium containing various concentrations of quinolinic acid (e.g., 50 nM to 1200 nM). Control cultures receive the medium alone. For neuroprotection studies, potential antagonists (e.g., kynurenic acid, MK-801) can be co-incubated with QUIN.[17][18]
- Incubation: Cells are incubated for a specified period, typically 24 to 72 hours.
- Toxicity Assessment:
  - Cell Viability Assays: Lactate dehydrogenase (LDH) release into the culture medium (a marker of cell membrane damage) or MTT assay (a measure of metabolic activity) can be performed.[19]
  - Apoptosis Assays: Apoptosis can be quantified by immunostaining for active caspase-3 or by using TUNEL staining to detect DNA fragmentation.[16]
  - Western Blotting: Cell lysates can be collected to analyze changes in protein expression or phosphorylation status. For example, to assess tau phosphorylation, membranes are probed with phosphorylation-specific tau antibodies (e.g., AT8, AT180).[17][18]

## Protocol 3: Quantification of Quinolinic Acid in Brain Tissue by LC-MS/MS

This method provides sensitive and specific measurement of QUIN levels in biological samples. [22]

- Sample Preparation: Brain tissue is homogenized in a suitable buffer.
- Internal Standard Spiking: A known quantity of a stable isotope-labeled internal standard (e.g., d3-quinolinic acid) is added to the homogenate to correct for extraction variability and matrix effects.[22]
- Protein Precipitation & Extraction: An organic solvent like acetonitrile is added to precipitate proteins. The sample is centrifuged, and the supernatant, containing QUIN and the internal standard, is collected.[22]

- LC Separation: The extract is injected into a liquid chromatography (LC) system, typically with a reversed-phase C18 column, to separate QUIN from other molecules.
- MS/MS Detection: The eluent from the LC column is directed into a tandem mass spectrometer (MS/MS). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which allows for highly specific detection and quantification of the parent-to-daughter ion transitions for both native QUIN and the internal standard.[22]

## Conclusion

Quinolinic acid is a potent endogenous neurotoxin whose multifaceted mechanisms of action make it a significant contributor to neuronal injury in a variety of CNS disorders. Its primary toxicity stems from the over-activation of NMDA receptors, leading to excitotoxicity, but is amplified by its ability to induce oxidative stress, mitochondrial failure, and neuroinflammation. Understanding the intricate details of these pathways, as well as the balance between neurotoxic (QUIN, 3-HK) and neuroprotective (Kynurenic Acid) metabolites of the kynurene pathway, is paramount.[27][28][29] The experimental models and analytical techniques detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the pathophysiology of QUIN and to identify and validate novel therapeutic strategies aimed at mitigating its devastating effects on the central nervous system.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolinic acid: an endogenous neurotoxin with multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]

- 5. Quinolinic acid, the inescapable neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroinflammation and the Kynurene Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are the Neurotoxic Effects of Quinolinic Acid on Brain Cells? → Learn [lifestyle.sustainability-directory.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quinolinic Acid, an endogenous molecule combining excitotoxicity, oxidative stress and other toxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The neurotoxic actions of quinolinic acid in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quinolinic acid induces NMDA receptor-mediated lipid peroxidation in rat brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinolinic acid selectively induces apoptosis of human astrocytes: potential role in AIDS dementia complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Excitotoxin Quinolinic Acid Induces Tau Phosphorylation in Human Neurons | PLOS One [journals.plos.org]
- 18. The Excitotoxin Quinolinic Acid Induces Tau Phosphorylation in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Excitotoxicity of quinolinic acid: modulation by endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinolinic acid neurotoxicity in the nucleus basalis antagonized by kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Quinolinic acid induced neurodegeneration in the striatum: a combined in vivo and in vitro analysis of receptor changes and microglia activation. [iris.cnr.it]

- 24. Evaluation of quinolinic acid induced excitotoxic neurodegeneration in rat striatum by quantitative magnetic resonance imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Research on an in vitro cell system for testing the neurotoxicity of kynurenine pathway metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kynurenic acid antagonists and kynurenine pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Neurotoxic effects of quinolinic acid and its analogs.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1215119#neurotoxic-effects-of-quinolinic-acid-and-its-analogs\]](https://www.benchchem.com/product/b1215119#neurotoxic-effects-of-quinolinic-acid-and-its-analogs)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

